molecular formula C16H34O2 B8585689 Hexadecanediol CAS No. 50986-41-9

Hexadecanediol

Cat. No. B8585689
CAS RN: 50986-41-9
M. Wt: 258.44 g/mol
InChI Key: SRYDOKOCKWANAE-UHFFFAOYSA-N
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Patent
US04049585

Procedure details

120 grams of random, internal epoxyhexadecane was placed in a glass-lined autoclave with 40 ml. of 10% H2SO4. The mixture was heated to 150° C. for 3 hours under 300 psi N2. Upon cooling, the product solidified in the autoclave. The aqueous portion was decanted, and the solid was dissolved in hot hexane. The solution was dried over anhydrous, MgSO4, filtered, and cooled. The resulting crystals were removed by filtration to yield approximately 95% of pure random, internal vicinal hexadecane diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2]1.[OH:18]S(O)(=O)=O.N#N>>[CH:2]([OH:18])([OH:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
The aqueous portion was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in hot hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous, MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting crystals were removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.